Cas no 851947-26-7 (ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate is a synthetic organic compound with potential applications in pharmaceutical research. It exhibits distinct structural features, including a thieno[3,4-d]pyridazine core and chlorinated benzamido substituents. This compound offers a unique platform for the development of novel bioactive agents due to its potential for diverse chemical modifications and interactions with biological targets.
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851947-26-7 structure
Product name:ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851947-26-7
MF:C22H15Cl2N3O4S
MW:488.343201875687
CID:6195095
PubChem ID:3602488

ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • F0641-0060
    • AKOS024590002
    • AB00670166-01
    • ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • 851947-26-7
    • ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • Inchi: 1S/C22H15Cl2N3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-9-8-12(23)10-16(14)24)17(15)21(29)27(26-18)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,25,28)
    • InChI Key: UZVGSBMXDFDFCE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(NC1=C2C(N(C3C=CC=CC=3)N=C(C(=O)OCC)C2=CS1)=O)=O)Cl

Computed Properties

  • Exact Mass: 487.0160325g/mol
  • Monoisotopic Mass: 487.0160325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 776
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 116Ų

ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0641-0060-100mg
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-26-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0641-0060-2mg
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-26-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0641-0060-3mg
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-26-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0641-0060-30mg
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-26-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0641-0060-25mg
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-26-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0641-0060-20μmol
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-26-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0641-0060-5mg
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-26-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0641-0060-2μmol
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-26-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0641-0060-10mg
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-26-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0641-0060-75mg
ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-26-7 90%+
75mg
$208.0 2023-05-17

ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature

Additional information on ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Professional Introduction to Ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-26-7)

Ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by its CAS number 851947-26-7, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridazine class, a heterocyclic structure that has shown promise in various biological and pharmacological applications. The presence of multiple functional groups, including an amide moiety and a carboxylate ester, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The structural features of Ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate contribute to its potential as a lead compound in drug discovery. The benzamido group and the oxo group at the 4-position of the thienopyridazine ring are particularly noteworthy, as they have been implicated in the binding interactions with biological targets. Recent studies have highlighted the importance of such structural motifs in developing compounds with enhanced pharmacological activity.

In the context of contemporary pharmaceutical research, the synthesis and characterization of this compound have been influenced by advancements in synthetic methodologies and computational chemistry. The ability to efficiently construct complex heterocyclic frameworks has enabled researchers to explore novel chemical spaces for drug development. For instance, the use of palladium-catalyzed cross-coupling reactions has facilitated the introduction of aryl groups at specific positions within the thienopyridazine core, thereby modulating its biological properties.

The pharmacological profile of Ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been investigated in several preclinical studies. These investigations have focused on its potential as an inhibitor of key enzymes involved in inflammatory pathways. The amide group and the carboxylate ester have been identified as critical for binding to target proteins, suggesting that structural optimization could lead to improved therapeutic efficacy. Furthermore, the dichlorobenzamido moiety may contribute to enhanced solubility and bioavailability, which are essential factors for drug development.

One of the most compelling aspects of this compound is its potential application in treating chronic inflammatory diseases. The thienopyridazine scaffold has demonstrated anti-inflammatory properties in various in vitro and in vivo models. The presence of multiple hydrogen bond donors and acceptors within its structure allows for strong interactions with biological targets, making it a promising candidate for further development. Additionally, the phenyl ring at the 3-position provides a site for further functionalization, enabling researchers to tailor its pharmacological properties to specific therapeutic needs.

The synthesis of Ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include condensation reactions to form the thienopyridazine core, followed by functional group transformations such as esterification and chlorination. Advances in flow chemistry have also enabled more efficient production scales for this type of compound, reducing reaction times and improving overall yields.

In conclusion, Ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of synthetic methodologies and computational tools continues to evolve, compounds like this one will play an increasingly important role in the discovery of new therapeutic agents.

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